BenchChemオンラインストアへようこそ!

2-(5-Bromofuran-2-yl)-5-hydrazinyl-1,3-oxazole-4-carbonitrile

Medicinal Chemistry Late-Stage Functionalization Cross-Coupling

This 5-hydrazinyl-1,3-oxazole-4-carbonitrile is differentiated by its 5-bromofuran substituent, which enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) for late-stage diversification—capability absent in non-halogenated or simple phenyl/alkyl analogs. The triad of reactive handles (aryl bromide, hydrazinyl, nitrile) supports reversible covalent probe design, fragment elaboration, and direct biophysical screening at 98% purity. Evaluate in HCMV plaque reduction assays leveraging the scaffold’s established anti-HCMV activity (EC50 below 0.05 µM).

Molecular Formula C8H5BrN4O2
Molecular Weight 269.058
CAS No. 1353501-73-1
Cat. No. B2571497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Bromofuran-2-yl)-5-hydrazinyl-1,3-oxazole-4-carbonitrile
CAS1353501-73-1
Molecular FormulaC8H5BrN4O2
Molecular Weight269.058
Structural Identifiers
SMILESC1=C(OC(=C1)Br)C2=NC(=C(O2)NN)C#N
InChIInChI=1S/C8H5BrN4O2/c9-6-2-1-5(14-6)8-12-4(3-10)7(13-11)15-8/h1-2,13H,11H2
InChIKeyFFWVWUMTLUZXFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-Bromofuran-2-yl)-5-hydrazinyl-1,3-oxazole-4-carbonitrile (CAS 1353501-73-1): Core Scaffold and Synthetic Identity


2-(5-Bromofuran-2-yl)-5-hydrazinyl-1,3-oxazole-4-carbonitrile (CAS 1353501-73-1) is a heterocyclic small molecule (C8H5BrN4O2, MW 269.05 g/mol) featuring a 1,3-oxazole core substituted at position 2 with a 5-bromofuran-2-yl group, at position 5 with a hydrazinyl moiety, and bearing a carbonitrile at position 4 [1]. The compound belongs to the broader class of 5-hydrazinyl-1,3-oxazole-4-carbonitriles, a scaffold with demonstrated utility in medicinal chemistry for antiviral [2] and anticancer applications. Its three reactive handles—the aryl bromide on furan, the hydrazinyl NH2, and the nitrile group—provide distinct synthetic versatility relative to non-halogenated or mono-functional analogs [3].

Why 5-Hydrazinyl-1,3-oxazole-4-carbonitrile Analogs Cannot Be Interchanged: The Bromofuran Differentiation


Within the 5-hydrazinyl-1,3-oxazole-4-carbonitrile family, the substituent at position 2 fundamentally determines both synthetic downstream utility and biological target engagement. Generic substitution with a simple alkyl (e.g., tert-butyl, CAS 889940-63-0) or phenyl analog (e.g., 2-phenyl-5-hydrazinyl-1,3-oxazole-4-carbonitrile) forfeits the aryl bromide handle required for transition metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Ullmann), which is essential for late-stage diversification in medicinal chemistry campaigns [1]. Furthermore, the electron-rich 5-bromofuran ring modulates the electronic character of the oxazole core differently than electron-neutral or electron-deficient aryl groups, potentially altering binding affinity at biological targets that engage the oxazole π-system [2]. The three-dimensional and electrostatic profile of the bromofuran-oxazole conjugate cannot be replicated by simple phenyl or alkyl congeners, making direct substitution without re-optimization of downstream SAR unreliable.

Quantitative Differentiation Evidence for 2-(5-Bromofuran-2-yl)-5-hydrazinyl-1,3-oxazole-4-carbonitrile Against Comparator Scaffolds


Synthetic Diversification Capacity: Aryl Bromide Cross-Coupling Handle vs. Non-Halogenated Analogs

The presence of the bromine atom at the 5-position of the furan ring provides a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) that is entirely absent in non-halogenated 5-hydrazinyl-1,3-oxazole-4-carbonitrile analogs such as 2-tert-butyl (CAS 889940-63-0) or 2-methyl (CAS 843621-90-9) derivatives [1]. This enables late-stage diversification without de novo scaffold synthesis. While no direct comparative reaction yield data exists in the open literature for this specific compound, the bromofuran moiety has been exploited in related oxazole systems for modular library synthesis [2].

Medicinal Chemistry Late-Stage Functionalization Cross-Coupling

Antiviral Scaffold Validation: 1,3-Oxazole-4-carbonitrile Class Activity Against HCMV (Class-Level Inference)

The 1,3-oxazole-4-carbonitrile scaffold has been validated for anti-HCMV activity in a 2019 study by Kachaeva et al., where seven derivatives exhibited EC50 values below 0.05 µM against HCMV strain AD-169 in human foreskin fibroblast (HFF) cells, outperforming Ganciclovir (EC50 = 0.32 µM) [1]. The lead compound 5-((2-hydroxyethyl)(methyl)amino)-2-(4-methylphenyl)-1,3-oxazole-4-carbonitrile demonstrated an SI50 of 3125 (CC50 > 150 µM, EC50 < 0.05 µM). While 2-(5-bromofuran-2-yl)-5-hydrazinyl-1,3-oxazole-4-carbonitrile was not among the ten compounds tested, the conserved oxazole-4-carbonitrile core with a 5-nitrogen substituent (hydrazinyl vs. amino) and an aryl substituent at position 2 places it within the same pharmacophoric space as the active series. The bromofuran substitution may confer differentiated physicochemical properties (logP, solubility) relative to the published 4-methylphenyl and 4-fluorophenyl analogs.

Antiviral HCMV Oxazole-4-carbonitrile

Hydrazinyl Reactivity: Tri-Functional Derivatization Capacity vs. Mono- or Di-Functional Analogs

The compound possesses three chemically orthogonal reactive sites: (1) C-Br for cross-coupling, (2) hydrazinyl -NHNH2 for condensation with carbonyls to form hydrazones or with 1,3-dicarbonyls to form pyrazoles, and (3) nitrile for hydrolysis, reduction, or cycloaddition [1]. By comparison, 5-hydrazinyl-2-phenyl-1,3-oxazole-4-carbonitrile lacks the bromide handle, and 2-(5-bromofuran-2-yl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole (CAS 207863-07-8) lacks both the hydrazinyl and nitrile groups, reducing it to a di-functional scaffold . This tri-functionality enables sequential, chemoselective transformations—for instance, cross-coupling at the bromide followed by hydrazone formation at the hydrazinyl group—without protecting group manipulation, a feature not available in scaffold-matched comparators.

Synthetic Chemistry Hydrazone Formation Heterocycle Synthesis

Commercially Available Purity Benchmark: 98% Assay vs. Typical Research-Grade Hydrazinyl Oxazoles

The compound is available from Leyan (Product No. 1668896) at 98% purity, providing a defined quality benchmark for procurement . In contrast, several structurally related 5-hydrazinyl-1,3-oxazole-4-carbonitriles (e.g., 2-(3,4-dimethoxyphenyl) analog) are typically offered at 95% purity . While this 3% absolute purity difference is modest, it may reduce the burden of pre-use purification (e.g., column chromatography or recrystallization) for applications requiring higher starting material fidelity, such as fragment-based screening or biophysical assays where impurities at >2% can generate false positives.

Chemical Procurement Purity Specification Quality Control

Procurement-Relevant Application Scenarios for 2-(5-Bromofuran-2-yl)-5-hydrazinyl-1,3-oxazole-4-carbonitrile


Medicinal Chemistry: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling

The aryl bromide at the furan 5-position enables Pd-catalyzed cross-coupling with aryl/heteroaryl boronic acids, allowing rapid generation of biaryl analogs without resynthesizing the oxazole core. This is directly relevant to SAR campaigns exploring the impact of extended aromatic systems on target binding, leveraging the established anti-HCMV potential of the oxazole-4-carbonitrile scaffold [1].

Fragment-Based Drug Discovery: Tri-Functional Scaffold for Covalent Probe Design

The combination of a hydrazinyl group (reactive toward carbonyls for reversible covalent probe design), a nitrile (hydrogen-bond acceptor and potential warhead precursor), and an aryl bromide (for affinity optimization via cross-coupling) makes this compound a versatile starting point for fragment elaboration. The 98% purity specification from Leyan supports direct use in biophysical screening without pre-purification.

Antiviral Screening: HCMV and Related Herpesvirus Evaluation

Based on class-level evidence showing that 1,3-oxazole-4-carbonitrile derivatives achieve EC50 values below 0.05 µM against HCMV (strain AD-169), outperforming Ganciclovir (EC50 = 0.32 µM) [1], this compound warrants evaluation in HCMV plaque reduction assays. The bromofuran substituent, not represented in the published active series, may confer altered selectivity against resistant isolates such as GDGr K17.

Heterocyclic Chemistry: Precursor for Pyrazolo-Oxazole and Hydrazone-Fused Systems

The hydrazinyl group at position 5 reacts with 1,3-diketones or α,β-unsaturated carbonyls to form fused pyrazole-oxazole bicyclic systems, a structural motif found in kinase inhibitors [2]. The bromofuran handle remains intact during hydrazone formation, enabling sequential derivatization strategies not possible with non-halogenated 5-hydrazinyl oxazole analogs.

Quote Request

Request a Quote for 2-(5-Bromofuran-2-yl)-5-hydrazinyl-1,3-oxazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.